Etoricoxib Impurity 15 is a chemical compound associated with the pharmaceutical agent etoricoxib, which is primarily utilized as a selective cyclooxygenase-2 (COX-2) inhibitor. This impurity arises during the synthesis or formulation of etoricoxib and is significant in the context of drug purity and safety. Understanding this impurity involves exploring its sources, classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications.
Etoricoxib was developed by Merck and has been approved for use in various countries since its introduction in the early 2000s. The compound is primarily used for managing conditions such as osteoarthritis and rheumatoid arthritis. Impurities like Etoricoxib Impurity 15 can occur during the manufacturing process due to incomplete reactions or degradation of the active pharmaceutical ingredient.
Etoricoxib Impurity 15 falls under the category of organic compounds, specifically classified as a bipyridine derivative. It is characterized by its structural similarity to etoricoxib but differs in specific substituents or functional groups that may affect its pharmacological properties.
The synthesis of Etoricoxib Impurity 15 typically involves several steps that mirror those used in the production of etoricoxib itself. Various methods have been documented, including:
The synthesis generally follows a multi-step approach that includes:
Etoricoxib Impurity 15 can be represented by its molecular formula , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms within its structure. The compound's IUPAC name is 5-chloro-3-(4-methanesulfonylphenyl)-6'-methyl-2,3'-bipyridine, reflecting its complex arrangement of rings and substituents.
Etoricoxib Impurity 15 may participate in various chemical reactions typical for bipyridine derivatives:
The synthesis often involves controlling reaction conditions such as temperature, pH, and solvent choice to minimize the formation of undesired impurities while maximizing yield.
Etoricoxib operates primarily by selectively inhibiting COX-2 enzymes, which are responsible for producing pro-inflammatory prostaglandins. This inhibition leads to reduced inflammation and pain relief without significantly affecting COX-1 activity, which maintains gastric mucosa integrity.
Etoricoxib Impurity 15 serves primarily as a marker for quality control in pharmaceutical formulations containing etoricoxib. Its analysis is crucial for ensuring compliance with regulatory standards concerning drug purity and safety. Additionally, understanding its properties can aid in developing better synthetic routes that minimize impurity formation during etoricoxib production.
Process-related impurities like Etoricoxib Impurity 15 originate from starting materials, intermediates, or side reactions during API synthesis. In etoricoxib manufacturing, such impurities necessitate identification and quantification thresholds aligned with International Council for Harmonisation (ICH) Q3A/B guidelines. These stipulate reporting thresholds of 0.05%–0.10% and identification thresholds of 0.10%–0.15% for impurities in new drug substances [8]. Uncontrolled impurities may alter API stability, bioavailability, or safety, even without inherent toxicity. For example, residual Impurity 15 can catalyze degradation pathways or form adducts with downstream reagents, compromising batch consistency [1] [6]. Consequently, impurity profiling serves dual purposes: regulatory compliance and mechanistic understanding of synthesis chemistry.
COX-2 inhibitors face intensified regulatory scrutiny due to historical safety concerns with class members (e.g., rofecoxib withdrawal). Regulatory agencies like the FDA and EMA mandate comprehensive impurity characterization, particularly for structurally complex molecules like etoricoxib [8]. Etoricoxib Impurity 15 is cataloged in pharmacopeial databases (e.g., EDQM) as a "qualified impurity," indicating toxicological assessment for risk mitigation. Its control is embedded in Chemistry, Manufacturing, and Controls (CMC) documentation for etoricoxib APIs, requiring validated analytical methods capable of detecting it at ≤0.10% levels [4] [10]. This stringent oversight ensures that impurities remain below thresholds deemed clinically insignificant, even though etoricoxib itself lacks FDA approval due to cardiovascular risk concerns unrelated to this impurity [8] .
Etoricoxib Impurity 15 emerges during initial synthetic stages preceding pyridine ring formation. Key pathways involve:
Table 1: Chemical Identity of Etoricoxib Impurity 15
| Property | Value |
|---|---|
| IUPAC Name | (Z)-2-Chloro-3-(dimethylamino)prop-2-enal |
| Synonyms | Etoricoxib Impurity 15; 2-Chloro-3-(dimethylamino)acrylaldehyde |
| CAS Number | 73312-69-3 |
| Molecular Formula | C5H8ClNO |
| Molecular Weight | 133.57–133.6 g/mol |
| InChIKey | FOLKGGCYZOCSEZ-HYXAFXHYSA-N |
| SMILES | CN(C)/C=C(/C=O)\Cl |
| XLogP3 | 0.9 |
| Hydrogen Bond Acceptor Count | 2 |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1